![molecular formula C12H15NO2S B2513927 ((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone CAS No. 1482947-66-9](/img/structure/B2513927.png)
((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain an 8-azabicyclo[3.2.1]octane moiety, which is a bicyclic structure containing a nitrogen atom . This structure is found in many biologically active compounds. The compound also contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic 8-azabicyclo[3.2.1]octane ring system, the thiophene ring, and the hydroxy (OH) functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the hydroxy group could allow for hydrogen bonding, affecting its solubility in different solvents .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 8-(thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol, also known as ((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone:
Pharmaceutical Development
This compound’s unique bicyclic structure, which includes a nitrogen atom, makes it a valuable scaffold in drug discovery. Its potential to interact with various biological targets can lead to the development of new therapeutic agents, particularly in the treatment of neurological disorders and pain management .
Neurotransmitter Modulation
The compound’s structure allows it to act as a modulator of neurotransmitter systems. It can be used in research focused on understanding and treating conditions like depression, anxiety, and schizophrenia by influencing neurotransmitter release and uptake .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a key intermediate in the synthesis of more complex molecules. Its bicyclic framework is particularly useful in constructing other heterocyclic compounds, which are often found in pharmaceuticals and agrochemicals .
Catalysis
The compound’s structure can be leveraged in the design of novel catalysts. Its nitrogen-containing bicyclic system can facilitate various catalytic processes, including asymmetric synthesis, which is crucial for producing enantiomerically pure compounds in the pharmaceutical industry .
Material Science
In material science, this compound can be used to develop new materials with unique properties. Its incorporation into polymers or other materials can enhance their mechanical strength, thermal stability, and electrical conductivity, making it useful in advanced material applications .
Biological Probes
Researchers can use this compound as a biological probe to study various biochemical pathways. Its ability to bind to specific proteins or receptors makes it a valuable tool in elucidating the mechanisms of action of different biological processes .
Agricultural Chemistry
In agricultural chemistry, this compound can be explored for its potential as a pesticide or herbicide. Its unique structure may offer new modes of action against pests or weeds, contributing to more effective and sustainable agricultural practices .
Environmental Science
The compound can also be applied in environmental science for the development of sensors or remediation agents. Its chemical properties can be harnessed to detect or neutralize environmental pollutants, aiding in environmental monitoring and cleanup efforts .
特性
IUPAC Name |
(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-10-6-8-3-4-9(7-10)13(8)12(15)11-2-1-5-16-11/h1-2,5,8-10,14H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONXCNFZVDQQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Spiro[2.5]octan-8-ylacetic acid](/img/structure/B2513845.png)
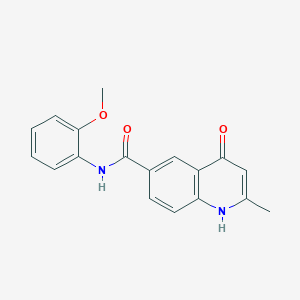

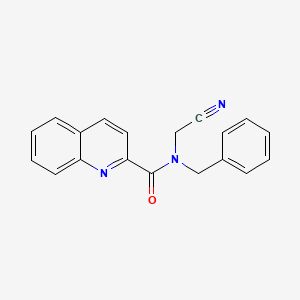
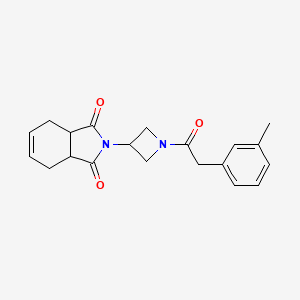
![2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2513852.png)
![N-(3-chlorophenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2513855.png)
![7-(4-Chlorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2513859.png)
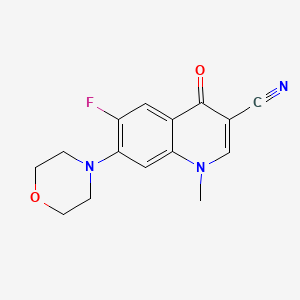
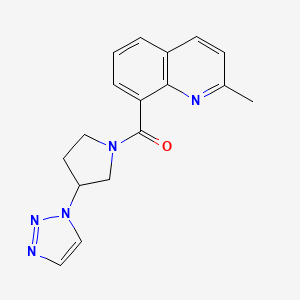
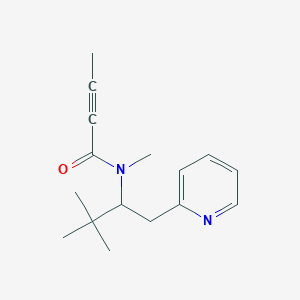

![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2513865.png)
![Ethyl 6-(4-chlorophenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2513866.png)